Ethanol, 2-(methylnitrosoamino)-
Overview
Description
Ethanol, 2-(methylnitrosoamino)- is a compound that is often used as an industrial chemical. It contains a nitrosamine moiety that is often mutagenic and carcinogenic . It is characterized as a yellowish liquid.
Synthesis Analysis
Ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as the better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country .Molecular Structure Analysis
The molecular formula of Ethanol, 2-(methylnitrosoamino)- is C3H8N2O2 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Ethanol is a very weak acid, but it shows some acidic properties like some acids. Ethanol reacts with sodium and potassium (similar to acids and metals reaction) and emits hydrogen gas . Ethanol can be oxidized to ethanal (acetaldehyde) or ethanoic acid (acetic acid) or carbon dioxide by using suitable oxidizing agent .Physical And Chemical Properties Analysis
Ethanol, 2-(methylnitrosoamino)- has a density of 1.2±0.1 g/cm3, a boiling point of 277.1±23.0 °C at 760 mmHg, and a flash point of 121.4±22.6 °C . It also has a molar refractivity of 24.9±0.5 cm3, a polar surface area of 53 Å2, and a molar volume of 89.6±7.0 cm3 .Scientific Research Applications
CO2 Capture and Solvent Applications
CO2 Absorption in Alkanolamines
Ethanol, 2-(methylnitrosoamino), as an alkanolamine derivative, plays a significant role in CO2 absorption. Studies have shown that solvent-free alkanolamines, including variants like 2-(methylamino)ethanol, are effective for CO2 capture, providing an environmentally friendly alternative to conventional methods. These absorbents can capture CO2 efficiently in different procedures and setups, including continuous absorption-desorption cycles in packed columns (Barzagli, Mani, & Peruzzini, 2016); (Barzagli, Mani, & Peruzzini, 2017).
Solvent Properties in Chemical Synthesis
The compound has been utilized as a solvent in chemical syntheses, such as the microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives. Its use as a solvent in such reactions highlights its versatility and efficiency in promoting various chemical transformations (Hadiyal et al., 2020).
Physical Properties and Chemical Analysis
Density and Viscosity Studies
Research on the density and viscosity of mixtures containing 2-(methylamino)ethanol is crucial for understanding its behavior in different environments. Such studies are particularly relevant for its use in CO2 capture technologies, providing data essential for the design and optimization of absorption processes (Shi et al., 2019); (Venkat, Kumar, & Kundu, 2010).
Gas Sensing Applications
Ethanol, 2-(methylnitrosoamino), is used in the development of gas sensors. For instance, its derivatives have been employed in the fabrication of SnO2-based sensors for detecting ethanol gas, demonstrating high selectivity and sensitivity, which is crucial in various industrial and safety applications (Saadaldin, Hussain, & AlZouabi, 2018).
Protective Groups in Peptide Synthesis
as amino-protective groups in peptide synthesis. Modifications of the methyl group in similar ethanol-based compounds can introduce urethane-type protective groups, which are labile in alkaline media. This application is vital in biochemical research and pharmaceutical development (Verhart & Tesser, 2010).
- Energetic Plasticizer Characterization: Ethanol, 2-(methylnitrosoamino), and its derivatives have been characterized for use as energetic plasticizers. Studies have involved the synthesis and characterization of related compounds, evaluating their properties for potential application in explosive materials (Izsák & Klapötke, 2011).
Synthesis and Reaction Studies
Ethanol Synthesis from Dimethyl Ether and Syngas
The compound has been utilized in catalysts for synthesizing ethanol from dimethyl ether and syngas. This innovative approach demonstrates its potential in facilitating environmentally friendly processes for ethanol production (Li et al., 2010).
Azeotropic Mixture Separation
production of oxygenated additives for unleaded gasoline and demonstrates the compound's utility in complex separation processes (Cai et al., 2015).
- Food Sample Analysis: The compound's derivatives are used in spectrophotometric determination methods for analyzing food samples. For example, an ethanol-(NH4)2SO4 aqueous two-phase system has been applied for the extraction and determination of nitrite in food, highlighting its role in analytical chemistry and food safety (Liu, Cai, & Ma, 2015).
Safety And Hazards
Future Directions
Second-generation ethanol is set to play a significant role in the transport fuel market in the near future owing to the renewable resources of lignocellulosic biomass and continuous improvement of the methods for its bioconversion . It is anticipated that this review will stimulate the researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-5(4-7)2-3-6/h6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOKXZBYAVRDMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021045 | |
Record name | N-Nitrosomethyl-(2-hydroxyethyl) amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-(methylnitrosoamino)- | |
CAS RN |
26921-68-6 | |
Record name | 2-(Methylnitrosoamino)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26921-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitrosomethyl-(2-hydroxyethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026921686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC124414 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Nitrosomethyl-(2-hydroxyethyl) amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[methyl(nitroso)amino]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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